5-(piperidin-4-yloxy)-1H-indazole

Vue d'ensemble

Description

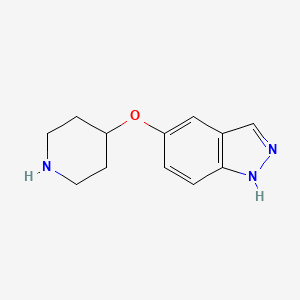

“5-(piperidin-4-yloxy)-1H-indazole” is a compound that contains an indazole group and a piperidine group . Indazole is a type of azole, which is a five-membered ring containing at least one nitrogen atom. Piperidine is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate indazole derivative with a piperidine derivative . The exact method would depend on the specific substituents present on the indazole and piperidine rings .Molecular Structure Analysis

The molecular structure of “5-(piperidin-4-yloxy)-1H-indazole” would be characterized by the presence of an indazole ring and a piperidine ring connected by an oxygen atom . The exact structure would depend on the specific substituents present on the indazole and piperidine rings .Chemical Reactions Analysis

The reactivity of “5-(piperidin-4-yloxy)-1H-indazole” would likely be influenced by the presence of the indazole and piperidine rings . The indazole ring is aromatic and therefore relatively stable, while the piperidine ring may be more reactive due to the presence of a nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(piperidin-4-yloxy)-1H-indazole” would depend on the specific substituents present on the indazole and piperidine rings . For example, the presence of polar groups could increase the compound’s solubility in water .Applications De Recherche Scientifique

Dopamine D4 Receptor Affinity

- Compounds like 3-(1-piperazinyl)-4,5-dihydro-1H-benzo[g]indazoles, derived from 3-(4-Piperidinyl)-5-arylpyrazoles, exhibit high affinity for human dopamine D4 receptors. These compounds demonstrate improved selectivity over ion channels, making them significant in the study of dopaminergic systems (Collins et al., 1998).

Synthesis and Docking Studies

- Piperazine-1-yl-1H-indazole derivatives have a crucial role in medicinal chemistry. The synthesis of novel compounds like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole has been reported, along with docking studies to explore their potential medicinal applications (Balaraju et al., 2019).

Antimicrobial Activity

- Synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing the piperidine ring has been explored. These derivatives show strong antimicrobial activity, with structure–activity studies performed to understand their effects (Krolenko et al., 2016).

Pharmacological Profile

- Compounds like YM348, which contain an indazole moiety similar to 5-(piperidin-4-yloxy)-1H-indazole, have been studied for their high affinity to 5-HT2C receptors. These studies involve assessing the pharmacological profile, including the functional selectivity for receptors in the 5-HT2 receptor family (Kimura et al., 2004).

Antibacterial, Antifungal, and Antitubercular Properties

- Novel series of analogs based on the 5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione core have been synthesized. These compounds have been examined for their antibacterial, antifungal, and antitubercular potential, highlighting the diverse applications of compounds related to 5-(piperidin-4-yloxy)-1H-indazole (Rishikesan et al., 2021).

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors

- Research into N‐1‐substituted indazole‐3‐carboxamide derivatives, including compounds with piperidine linkers, has been conducted. These have been evaluated as inhibitors of PARP-1, an enzyme involved in DNA repair processes, indicating potential applications in cancer therapy (Patel et al., 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-piperidin-4-yloxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-12-9(8-14-15-12)7-11(1)16-10-3-5-13-6-4-10/h1-2,7-8,10,13H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOUWVIWJUQUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(piperidin-4-yloxy)-1H-indazole | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.